molecular formula C6H8Cl2O4 B15184133 Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel- CAS No. 1114-22-3

Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel-

Cat. No.: B15184133
CAS No.: 1114-22-3
M. Wt: 215.03 g/mol
InChI Key: JBNBHRIGUASWJK-ZXZARUISSA-N
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Description

Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel-, is a stereoisomeric compound with significant relevance in organic chemistry. This compound is characterized by the presence of two chlorine atoms and two ester groups attached to a butanedioic acid backbone. The stereochemistry of the compound is defined by the (2R,3S)-rel- configuration, indicating the specific spatial arrangement of the substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel- typically involves the esterification of 2,3-dichlorobutanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

2,3-Dichlorobutanedioic acid+2CH3OHH2SO4Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester+2H2O\text{2,3-Dichlorobutanedioic acid} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester} + 2 \text{H}_2\text{O} 2,3-Dichlorobutanedioic acid+2CH3​OHH2​SO4​​Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester+2H2​O

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The product is then separated and purified using distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: 2,3-dichlorobutanedioic acid.

    Reduction: 2,3-dichlorobutanediol.

    Substitution: 2,3-dihydroxybutanedioic acid or 2,3-diaminobutanedioic acid.

Scientific Research Applications

Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel- has several applications in scientific research:

    Chemistry: Used as a reagent in stereoselective synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel- exerts its effects involves interactions with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The chlorine atoms may also play a role in the compound’s reactivity and interactions with enzymes.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, 2,3-dichloro-, 1,4-diethyl ester: Similar structure but with ethyl ester groups instead of methyl.

    Butanedioic acid, 2,3-dibromo-, 1,4-dimethyl ester: Similar structure but with bromine atoms instead of chlorine.

    Butanedioic acid, 2,3-dichloro-, 1,4-dipropyl ester: Similar structure but with propyl ester groups instead of methyl.

Uniqueness

Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel- is unique due to its specific stereochemistry and the presence of both chlorine atoms and ester groups. This combination of features makes it a valuable compound for studying stereoselective reactions and for use in various applications in chemistry and industry.

Properties

CAS No.

1114-22-3

Molecular Formula

C6H8Cl2O4

Molecular Weight

215.03 g/mol

IUPAC Name

dimethyl (2S,3R)-2,3-dichlorobutanedioate

InChI

InChI=1S/C6H8Cl2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3/t3-,4+

InChI Key

JBNBHRIGUASWJK-ZXZARUISSA-N

Isomeric SMILES

COC(=O)[C@@H]([C@@H](C(=O)OC)Cl)Cl

Canonical SMILES

COC(=O)C(C(C(=O)OC)Cl)Cl

Origin of Product

United States

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